molecular formula C10H12ClNO3 B13479786 methyl O-(4-chlorophenyl)serinate

methyl O-(4-chlorophenyl)serinate

Cat. No.: B13479786
M. Wt: 229.66 g/mol
InChI Key: UEUOCMPYNOPRAU-UHFFFAOYSA-N
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Description

Methyl O-(4-chlorophenyl)serinate is a chemically modified amino acid ester that serves as a valuable building block in synthetic organic chemistry and pharmaceutical research. This compound features a serine backbone where the hydroxyl group is protected as a 4-chlorophenyl ether, and the carboxylic acid is esterified as a methyl ester . The 4-chlorophenyl group is a common structural motif known to influence the physicochemical properties of molecules, potentially enhancing their lipophilicity and metabolic stability . The primary application of this specialty reagent is as a protected intermediate in the sophisticated synthesis of complex peptides and peptidomimetics. By protecting the serine side chain, researchers can prevent unwanted side reactions during peptide coupling sequences, allowing for the precise construction of peptide chains on solid supports. This makes it particularly useful for producing peptides with modified serine residues, which are crucial for studying structure-activity relationships, enzyme-substrate interactions, and for the development of novel therapeutic agents . Its mechanism of action is defined by its role as a building block; it gets incorporated into growing peptide chains, where the 4-chlorophenyl group can later be removed under controlled conditions to reveal the native serine hydroxyl functionality. Furthermore, the structural characteristics of this compound, specifically the ether-linked 4-chlorophenyl group, make it an interesting candidate in medicinal chemistry for creating analog libraries or in biochemical studies as a probe to investigate protein function and inhibition. All products are strictly For Research Use Only and are not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

methyl 2-amino-3-(4-chlorophenoxy)propanoate

InChI

InChI=1S/C10H12ClNO3/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3

InChI Key

UEUOCMPYNOPRAU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(COC1=CC=C(C=C1)Cl)N

Origin of Product

United States

Preparation Methods

Peptide Coupling Using Classical Methods

One established approach involves coupling N-Boc-L-serine with 4-chlorophenyl-containing methyl ester amino acids using carbodiimide chemistry (EDC/HOBt/NMM) to form dipeptides that include the serinate moiety. This method yields high purity products with yields ranging from 83% to 98%.

  • Reagents and Conditions:

    • N-Boc-L-serine (protected serine derivative)
    • Methyl ester hydrochloride amino acids containing 4-chlorophenyl groups
    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
    • HOBt (1-Hydroxybenzotriazole)
    • NMM (N-Methylmorpholine)
    • Solvent: Typically anhydrous dichloromethane or DMF
    • Temperature: Room temperature
  • Procedure:

    • Dissolve N-Boc-L-serine and methyl ester amino acid in solvent.
    • Add EDC and HOBt to activate the carboxyl group.
    • Introduce NMM as a base to facilitate coupling.
    • Stir the mixture at room temperature until reaction completion.
    • Purify the dipeptide product by chromatography.
  • Outcome:

    • Formation of dipeptides containing methyl O-(4-chlorophenyl)serinate with high yields and purity.
    • Subsequent cyclization steps can be performed to form oxazolidinone rings for conformational constraints.

Cyclization via Oxazolidinone Formation

Following peptide coupling, cyclization to oxazolidinone derivatives is achieved by treating the dipeptides with thionyl chloride in anhydrous tetrahydrofuran (THF). This reaction substitutes the hydroxyl group of serine with chlorine, which then undergoes intramolecular nucleophilic substitution to form the oxazolidinone ring.

  • Reagents and Conditions:

    • Thionyl chloride (SOCl2)
    • Anhydrous THF
    • Temperature: Typically 0 °C to room temperature
  • Procedure:

    • Treat the dipeptide with thionyl chloride in THF.
    • Allow substitution of hydroxyl by chlorine.
    • Intramolecular ring closure forms the oxazolidinone.
  • Yield and Purity:

    • High yields (up to 99%) reported.
    • Products characterized by NMR and mass spectrometry confirming structure.

Reduction and Hydrolysis Routes

Alternative synthetic routes involve reduction and hydrolysis of 4-chlorophenyl-containing precursors:

  • Reduction of Ketone Groups:
    Sodium borohydride is used to reduce ketone functionalities on 4-chlorophenyl derivatives under mild conditions, yielding hydroxy-substituted intermediates.

  • Alkaline Hydrolysis:
    Mild alkaline hydrolysis of isopropyl esters of fenofibrate analogs (which contain 4-chlorophenyl groups) leads to the formation of the corresponding carboxylic acids, which can be further esterified to methyl esters like this compound.

  • General Conditions:

    • Sodium borohydride reduction at low temperatures (0–25 °C).
    • Hydrolysis using mild base (e.g., NaOH) in aqueous-organic solvent mixtures.
    • Reaction times vary but generally proceed to completion within hours.
  • Yields and Purity:

    • Both methods provide excellent yields and high purity products.
    • Characterization by spectroscopic methods (NMR, MS) confirms structure and purity.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Purity (%) Notes
Peptide coupling (EDC/HOBt/NMM) N-Boc-L-serine, methyl ester amino acids 83–98 >95 Classical peptide synthesis, high efficiency
Cyclization to oxazolidinones Thionyl chloride, anhydrous THF ~99 >98 Forms conformationally constrained ring
Reduction with sodium borohydride NaBH4, mild temperature High High Reduces ketone groups on 4-chlorophenyl moiety
Alkaline hydrolysis NaOH, aqueous-organic solvent High High Converts esters to acids, mild conditions
4-Chlorophenyl hydrazine synthesis Diazotization, sodium pyrosulfite reduction 63–72* >98 Intermediate for further synthesis

*Note: Earlier methods showed 63–72% yield; improved methods with sodium pyrosulfite reach higher purity and shorter reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-chlorophenoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or alkyl halides.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Phenyl derivatives with reduced chlorine content.

    Substitution: Compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

Methyl 2-amino-3-(4-chlorophenoxy)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(4-chlorophenoxy)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl O-(4-chlorophenyl)serinate with key structural analogs:

Compound Name Core Structure Functional Groups Primary Use Environmental/Toxicological Notes References
This compound Serine derivative Methyl ester, O-aryl ether Hypothesized intermediate Limited data; likely designed for reduced residue
Thiobencarb (S-((4-chlorophenyl)methyl) diethylcarbamothioate) Thiocarbamate Diethylcarbamothioate, S-aryl methyl Herbicide Moderate soil persistence; regulates weed growth
Carbophenthion (Phosphorodithioic acid, S-[[(4-chlorophenyl)thio]methyl] O,O-diethyl ester) Organophosphate Phosphorodithioate, S-thioaryl methyl Insecticide (withdrawn) High soil residue; registration withdrawn in 1990
Methyl 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate Cyclopentanecarboxylate Cyclopentanone, methyl ester Metconazole intermediate High-yield synthesis; used in fungicide production

Key Differences and Implications

Backbone and Functional Groups
  • Its ester and ether groups may confer hydrolytic stability compared to thioether-containing compounds like thiobencarb .
  • Thiobencarb ’s thiocarbamate group enhances herbicidal activity but may increase soil persistence compared to ester-based compounds .
  • Carbophenthion’s organophosphate structure, while effective as an insecticide, contributes to environmental persistence and toxicity, leading to its withdrawal .
  • Metconazole Intermediate’s cyclopentanone core facilitates ring-opening reactions critical for fungicide synthesis, a feature absent in linear serine derivatives .

Q & A

Q. What synthetic methodologies are most effective for producing methyl O-(4-chlorophenyl)serinate, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves esterification of serine derivatives with 4-chlorophenol precursors. Key steps include:
  • Epoxidation : Use oxidizing agents like m-chloroperbenzoic acid to form reactive intermediates (e.g., oxiranyl groups) .
  • Substitution : Optimize solvent polarity (e.g., dichloromethane) and temperature (20–40°C) to enhance nucleophilic attack on the chlorophenyl moiety .
  • Yield Optimization : Monitor reaction progress via HPLC or GC to identify side products (e.g., diols from over-oxidation) and adjust stoichiometric ratios of reagents .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the ester linkage and chlorophenyl substituent positions. Compare chemical shifts with analogs like methyl 4-chlorophenylacetate .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and ether (C-O-C) stretches at ~1700 cm⁻¹ and 1250 cm⁻¹, respectively .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and resolve by-products .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

  • Methodological Answer :
  • Standardized Protocols : Document reaction conditions (e.g., inert atmosphere, humidity control) to minimize variability in hygroscopic intermediates .
  • Cross-Lab Validation : Share raw spectral data (e.g., NMR, IR) and chromatograms via open-access platforms to verify structural assignments .
  • Reference Standards : Use certified impurities (e.g., 4-chlorophenylacetic acid derivatives) for calibration during purity assessments .

Advanced Research Questions

Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?

  • Methodological Answer :
  • Longitudinal Studies : Use split-split plot designs to evaluate degradation kinetics under varying pH, temperature, and microbial activity over time .
  • Partitioning Analysis : Measure log P (octanol-water) and soil adsorption coefficients (Kd) to model bioaccumulation potential .
  • Advanced Mass Spectrometry (MS/MS) : Quantify trace metabolites (e.g., hydroxylated derivatives) in environmental matrices using isotope dilution techniques .

Q. How can contradictory data on the compound’s reactivity under oxidative conditions be resolved?

  • Methodological Answer :
  • Controlled Replication : Repeat experiments with standardized oxidants (e.g., H₂O₂ vs. mCPBA) and monitor via real-time Raman spectroscopy to track intermediate formation .
  • Statistical Modeling : Apply factorial ANOVA to isolate variables (e.g., solvent polarity, catalyst loading) contributing to divergent outcomes .
  • Computational Chemistry : Use DFT calculations to predict transition states and compare with experimental kinetic data .

Q. What strategies are recommended for elucidating the metabolic pathways of this compound in model organisms?

  • Methodological Answer :
  • Radiolabeling : Synthesize ¹⁴C-labeled analogs to track metabolic products in vitro (e.g., liver microsomes) and in vivo (e.g., rodent models) .
  • Enzyme Inhibition Assays : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .
  • Metabolite Profiling : Combine LC-QTOF-MS with molecular networking to map biotransformation pathways (e.g., hydroxylation, glucuronidation) .

Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodological Answer :
  • Asymmetric Catalysis : Optimize chiral catalysts (e.g., BINOL-derived phosphoric acids) for stereoselective esterification .
  • Process Analytical Technology (PAT) : Integrate inline FTIR and polarimetry to monitor enantiomeric excess (ee) during continuous-flow synthesis .
  • Crystallization Screening : Use solvent-antisolvent systems to isolate enantiomers via diastereomeric salt formation .

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